2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine is an organic compound characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a propan-1-amine structure. This compound is notable for its unique chemical properties and potential applications in various fields, including medicinal chemistry and materials science. Its molecular formula is and it has a CAS number of 1021032-89-2.
The synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine typically involves several key steps:
The molecular structure of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine can be represented using various structural formulas:
The compound features a trifluoromethyl group (-CF₃) attached to a phenyl ring, which contributes to its lipophilicity and biological activity.
2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine can undergo various chemical reactions:
The mechanism of action of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine involves its interaction with specific molecular targets within biological systems:
The physical and chemical properties of 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine include:
These properties are significant for its applications in both research and industrial contexts.
The compound has several scientific uses:
The trifluoromethyl (–CF₃) group is a cornerstone of modern bioisosterism, with >50% of top-selling drugs containing fluorine atoms [3]. Its integration into 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine confers multifaceted advantages:
Table 1: Impact of Trifluoromethyl Group in FDA-Approved Drugs (2000–2020)
Drug Name | Molecular Weight (g/mol) | Therapeutic Use | Role of –CF₃ Group |
---|---|---|---|
Ubrogepant | 479.5 | Acute migraine | Enhances CGRP receptor binding affinity |
Alpelisib | 442.5 | Breast cancer | Increases PI3K inhibition potency (nM range) |
Sitagliptin | 407.3 | Type 2 diabetes | Improves DPP-4 selectivity and oral absorption |
The meta-placement of the –CF₃ group on the phenyl ring in 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine is a critical determinant of bioactivity. Comparative analyses reveal:
Table 2: Positional Effects of –CF₃ Group on Target Engagement
Compound Scaffold | –CF₃ Position | Biological Target | Activity Shift |
---|---|---|---|
Pyrazole (e.g., Celecoxib) | 3- (meta) | COX-2 | 100% inhibition at 50 nM |
Pyrazole | 5- (para-equivalent) | COX-2 | <20% inhibition at 50 nM |
Phenylpiperidine | 3- (meta) | 5-HT₂AR | EC₅₀ = 69 nM; Rₘₐₓ = 37% [7] |
Aliphatic amines have progressed from simple linear motifs (e.g., norepinephrine) to branched, sterically shielded analogs like 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine. Key evolutionary milestones include:
Table 3: Structural Evolution of Bioactive Aliphatic Amines
Compound Class | Example Structure | Key Advancement | Physicochemical Trait |
---|---|---|---|
Unbranched Amines | Dopamine | High metabolic clearance | log P = −0.98; mp = 128°C |
α-Branched Amines | Selegiline (R-(-)-deprenyl) | MAO-B resistance | log P = 3.0; mp = 141°C |
tert-Amino (gem-dimethyl) | 2-Methyl-2-[3-(trifluoromethyl)phenyl]propan-1-amine | Steric shielding of amine group | log P = 2.8; mp = 273°C (HCl salt) [9] |
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: